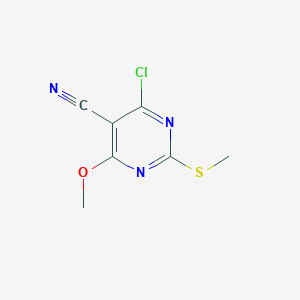
4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature for a few hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Major Products
Nucleophilic Substitution: Substituted pyrimidines depending on the nucleophile used.
Oxidation: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine-5-carbonitrile.
Reduction: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-amine.
Scientific Research Applications
4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an ATP mimetic, inhibiting tyrosine kinase activity of EGFR by binding to its active site. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Uniqueness
4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the nitrile group at the 5-position makes it a versatile intermediate for further functionalization and application in various fields.
Properties
Molecular Formula |
C7H6ClN3OS |
|---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3OS/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3 |
InChI Key |
PSWOBMYZCCPQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)SC)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)




![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15068258.png)

![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)






